molecular formula C17H15ClN2 B6634356 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline

5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline

Cat. No. B6634356
M. Wt: 282.8 g/mol
InChI Key: RWGHORZRNPTDNE-UHFFFAOYSA-N
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Description

5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, also known as CQ1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its potential toxicity, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One area of research could focus on further elucidating the mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, in order to better understand how it inhibits the growth of cancer cells. Another area of research could focus on developing new derivatives of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline that have improved efficacy and reduced toxicity. Additionally, research could be conducted to explore the potential applications of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in other fields, such as neurology or infectious disease.

Synthesis Methods

The synthesis of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is a complex process that involves several steps. The starting material for the synthesis is 6-chloro-2-methylaniline, which is reacted with 2-iodoisoquinoline in the presence of a palladium catalyst to form the intermediate product. The intermediate product is then treated with sodium hydride and chloroacetyl chloride to produce the final product, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline.

Scientific Research Applications

5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research for 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its use as a potential anticancer agent. Studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2/c1-12-2-5-16(18)9-17(12)20-10-13-3-4-15-11-19-7-6-14(15)8-13/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGHORZRNPTDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CC3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline

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